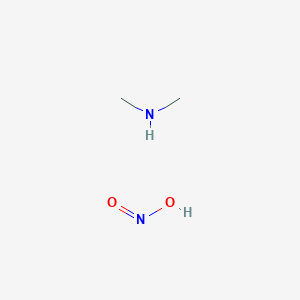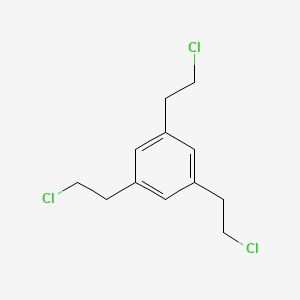
1,3,5-Tris(chloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(chloroethyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloroethyl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with chloroethyl reagents. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The use of phase-transfer catalysts and controlled temperatures are crucial to achieving the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds .
Aplicaciones Científicas De Investigación
1,3,5-Tris(chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1,3,5-Tris(chloroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chloroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed effects .
Comparación Con Compuestos Similares
- 1,3,5-Tris(2-chloroethyl)benzene
- 1,3,5-Tris(2-iodoethyl)benzene
- 1,3,5-Tris(4-hydroxyphenyl)benzene
Uniqueness: 1,3,5-Tris(chloroethyl)benzene is unique due to its specific substitution pattern and the presence of chloroethyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the chloroethyl groups can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
Propiedades
Número CAS |
18226-46-5 |
|---|---|
Fórmula molecular |
C12H15Cl3 |
Peso molecular |
265.6 g/mol |
Nombre IUPAC |
1,3,5-tris(2-chloroethyl)benzene |
InChI |
InChI=1S/C12H15Cl3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-6H2 |
Clave InChI |
SQGGRXLKGOLABD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CCCl)CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
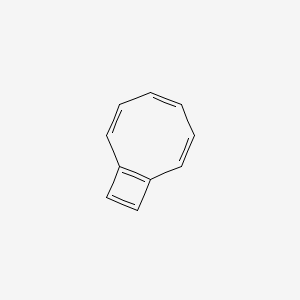
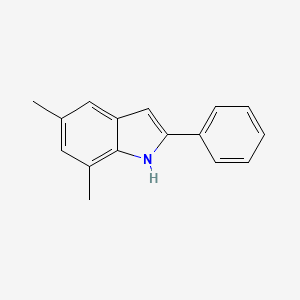
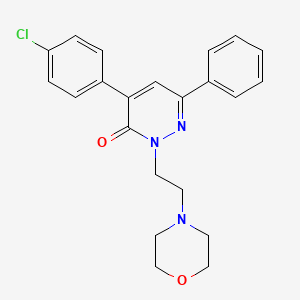
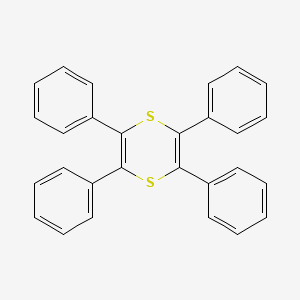
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
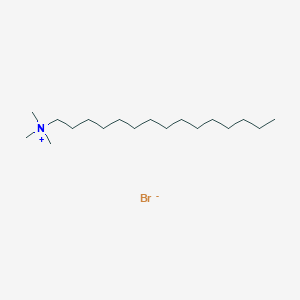

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
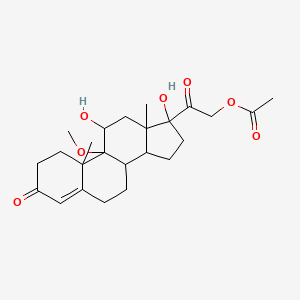


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
